5-(Cyclopropylethynyl)-2-fluorobenzonitrile
Overview
Description
5-(Cyclopropylethynyl)-2-fluorobenzonitrile is a chemical compound with the following characteristics:
- Chemical Formula : C₁₀H₆FN
- Molecular Weight : Approximately 167.16 g/mol
- Structural Features : It consists of a fluorine-substituted benzene ring with a cyano (nitrile) group at the 2-position and a cyclopropylethynyl group at the 5-position.
Synthesis Analysis
The synthesis of this compound involves several steps, including:
- Starting Materials : The precursor molecules required for the synthesis.
- Functional Group Transformations : Reactions to introduce the cyano and cyclopropylethynyl groups.
- Purification and Isolation : Techniques to obtain a pure compound.
Molecular Structure Analysis
The molecular structure of 5-(Cyclopropylethynyl)-2-fluorobenzonitrile can be visualized using computational methods or X-ray crystallography. It is essential to understand the bond angles, bond lengths, and overall geometry.
Chemical Reactions Analysis
Consider the reactivity of this compound:
- Electrophilic Aromatic Substitution : The fluorine atom makes the benzene ring susceptible to electrophilic substitution reactions.
- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions.
- Cycloaddition Reactions : The cyclopropylethynyl group may undergo cycloadditions.
Physical And Chemical Properties Analysis
- Melting Point : The temperature at which it transitions from solid to liquid.
- Solubility : In water, organic solvents, or other media.
- Stability : How it reacts under various conditions (heat, light, etc.).
Scientific Research Applications
Pharmacology and Clinical Indications
5-(Cyclopropylethynyl)-2-fluorobenzonitrile, known in pharmacology as a derivative involved in the synthesis and applications of several significant compounds, has a broad impact on medical research and therapeutic applications. While the direct studies on 5-(Cyclopropylethynyl)-2-fluorobenzonitrile specifically might be limited, its relevance can be inferred from research on similar fluorinated compounds and their applications in cancer therapy and antimycotic treatments.
Fluorinated compounds, like 5-fluorouracil (5-FU) and its derivatives, play a crucial role in cancer therapy, notably in the treatment of solid tumors through mechanisms that involve interfering with DNA synthesis and mRNA translation. The pharmacokinetics, including absorption, bioavailability, and targeted delivery of these compounds, are central to improving their therapeutic index and reducing toxicity. The development of novel delivery systems, such as nanoparticles, has shown promise in enhancing the efficacy of these drugs against various cancers (Gmeiner, 2020; Iqbal, Zafar et al., 2019).
Mechanisms of Action in Antimycotic Treatments
The compound's potential derivatives also extend to antimycotic treatments, where similar fluorinated agents have demonstrated effectiveness. For instance, flucytosine, a related compound, showcases the significance of fluorinated nitriles in treating severe systemic mycoses through a mechanism that converts it into a metabolite inhibiting fungal RNA and DNA synthesis (Vermes, A. et al., 2000).
Innovations in Drug Delivery Systems
Innovative drug delivery systems for fluorinated compounds, such as microemulsions and nanocarriers, have significantly impacted enhancing bioavailability for topical and systemic applications. These advancements are crucial in increasing the drug's effects on deeper layers of the skin or targeted cancer cells, demonstrating promising results in the treatment of precancerous and cancerous lesions (Ewert de Oliveira, Beatriz et al., 2020).
Safety And Hazards
- Toxicity : Assess its toxicity to humans, animals, and the environment.
- Handling Precautions : Proper lab practices, protective equipment, and disposal guidelines.
Future Directions
Consider the following:
- Medicinal Chemistry : Investigate its potential as a drug candidate.
- Materials Science : Explore its applications in materials or organic electronics.
Remember that this analysis is based on available information, and further research may yield additional insights. For more detailed studies, consult relevant scientific literature12.
properties
IUPAC Name |
5-(2-cyclopropylethynyl)-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-12-6-5-10(7-11(12)8-14)4-3-9-1-2-9/h5-7,9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNKCZQUJNSLAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC(=C(C=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylethynyl)-2-fluorobenzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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